Ethyl pyruvate-3-13C

Descripción general

Descripción

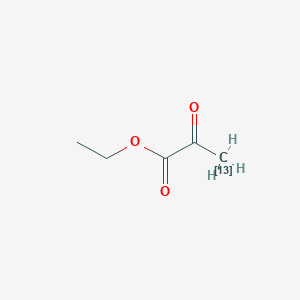

Ethyl pyruvate-3-13C is a labeled derivative of ethyl pyruvate, where the carbon at the third position is replaced with the isotope carbon-13. This compound is used extensively in scientific research due to its stability and non-toxic nature. Ethyl pyruvate itself is a derivative of pyruvic acid and has been studied for its antioxidative and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl pyruvate-3-13C can be synthesized through the oxidation of ethyl lactate using MoO3-based mixed oxides . Another method involves the hyperpolarization of [1-13C]ethyl pyruvate as a precursor . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the same principles as laboratory methods but scaled up to meet industrial demands. This includes the use of high-purity reagents and stringent quality control measures to ensure the isotopic purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl pyruvate-3-13C undergoes various chemical reactions, including:

Oxidation: Converts ethyl pyruvate to pyruvic acid.

Reduction: Reduces ethyl pyruvate to ethyl lactate.

Substitution: Involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields .

Major Products

The major products formed from these reactions include pyruvic acid, ethyl lactate, and various substituted derivatives depending on the reagents used .

Aplicaciones Científicas De Investigación

Chemistry

Ethyl pyruvate-3-13C is predominantly used as a stable isotope-labeled compound in NMR spectroscopy. It aids in elucidating complex metabolic pathways by providing insights into the dynamics of metabolic processes at a molecular level. The incorporation of carbon-13 allows researchers to trace the fate of the compound in various biochemical reactions.

Biology

In biological research, this compound is investigated for its role in cellular metabolism. Studies have shown that it can effectively permeate biological membranes, making it useful for in vivo studies. Its ability to enhance mitochondrial energy metabolism has been demonstrated in models of cerebral ischemia, where it increased levels of key energy metabolites such as malate and isocitrate following treatment .

Medicine

This compound has been explored for its therapeutic potential due to its anti-inflammatory and antioxidative properties. It has shown promise in treating conditions like sepsis and ischemia-reperfusion injury by inhibiting cytokine release and reducing oxidative stress . Case studies indicate that it improves survival rates and ameliorates organ dysfunction in preclinical models of critical illnesses .

Case Study: Cerebral Ischemia

A study using a rat model demonstrated that administration of ethyl pyruvate during the reperfusion phase after transient cerebral ischemia significantly increased the synthesis of 13C-labeled TCA cycle intermediates, indicating enhanced mitochondrial function .

Industry

In industrial applications, this compound is utilized as a reagent in chemical synthesis and the production of pharmaceuticals. Its isotopic labeling aids in tracking reaction pathways and optimizing synthesis processes.

Mecanismo De Acción

Ethyl pyruvate-3-13C exerts its effects primarily through the inhibition of cytokine release, such as tumor necrosis factor-alpha and high mobility group protein B1. These cytokines are involved in the body’s inflammatory response, and their inhibition helps reduce inflammation and tissue damage . The compound also modulates the redox environment and prevents reactive oxygen species-mediated damage .

Comparación Con Compuestos Similares

Similar Compounds

Sodium pyruvate-3-13C: Another labeled derivative used in similar research applications.

Pyruvic-1,2-13C2 acid:

Uniqueness

Ethyl pyruvate-3-13C is unique due to its stability and ability to permeate biological membranes more effectively than its sodium salt counterpart. This makes it particularly useful in in vivo studies where membrane permeability is crucial .

Actividad Biológica

Ethyl pyruvate (EP) is a derivative of pyruvic acid that has garnered attention for its biological activity, particularly in the context of inflammation, oxidative stress, and metabolic regulation. The isotopically labeled compound, ethyl pyruvate-3-13C, has been utilized in various studies to trace metabolic pathways and assess its pharmacological effects. This article synthesizes findings from several studies to provide a comprehensive overview of the biological activity of this compound.

1. Inhibition of Glycolytic Pathway

Ethyl pyruvate has been shown to inhibit the enzyme pyruvate kinase (PK), leading to ATP depletion and subsequent cell death in Trypanosoma brucei cells. The inhibition was competitive, with a value of 3.0 ± 0.29 mM at a concentration of 10 mM EP . This suggests that ethyl pyruvate disrupts the energy metabolism of these cells, which is critical for their survival.

2. Antioxidative Properties

EP acts as a potent scavenger of reactive oxygen species (ROS), thereby exerting antioxidative effects. This property is particularly significant in models of inflammation and autoimmunity, where oxidative stress plays a pivotal role in disease progression . Ethyl pyruvate's stability in aqueous solutions makes it a safer alternative to pyruvate, which can produce toxic byproducts .

Biological Effects

1. Anti-inflammatory Activity

Research indicates that ethyl pyruvate can reduce inflammation by modulating the expression of inflammatory markers. For instance, it decreases the translocation of nuclear high mobility group box 1 (HMGB1) and reduces collagen synthesis in fibroblasts . This activity is crucial in conditions characterized by excessive fibrosis and inflammation.

2. Impact on Cellular Metabolism

Ethyl pyruvate enhances mitochondrial energy metabolism, as evidenced by increased levels of tricarboxylic acid (TCA) cycle intermediates in brain tissues following treatment with 13C-labeled EP . This indicates that EP can serve as an effective metabolic substrate, promoting energy production under conditions of oxidative stress.

Study on Trypanosoma brucei

In a study examining the effects of ethyl pyruvate on T. brucei, it was found that concentrations as low as 5 mM could effectively inhibit cell proliferation with an IC50 value of 2.03 ± 0.25 mM . The study highlighted the potential use of EP as a therapeutic agent against sleeping sickness due to its ability to cross the blood-brain barrier.

Study on Renal Tubular Cells

In renal tubular endothelial cells subjected to oxidative stress, ethyl pyruvate treatment preserved ATP levels and hexokinase activity, indicating its protective role against ROS-induced damage . This suggests that EP could be beneficial in renal pathologies where oxidative stress is prevalent.

Research Findings Summary Table

| Study | Biological Activity | Key Findings |

|---|---|---|

| Worku et al. (2015) | Trypanocidal activity | Inhibits PK, leading to ATP depletion; IC50 = 2.03 mM |

| Liu et al. (2022) | Anti-inflammatory effects | Reduces HMGB1 translocation; decreases collagen synthesis |

| Pop et al. (2020) | Mitochondrial metabolism | Enhances TCA cycle metabolites; preserves ATP levels |

| Kim et al. (2024) | Fibroblast modulation | Suppresses collagen I and III expression in keloid cells |

Propiedades

IUPAC Name |

ethyl 2-oxo(313C)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-VQEHIDDOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745857 | |

| Record name | Ethyl 2-oxo(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158612-88-5 | |

| Record name | Ethyl 2-oxo(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158612-88-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.